molecular formula C15H29NO2 B1334048 10-N-Boc-amino-dec-1-ene CAS No. 313469-03-3

10-N-Boc-amino-dec-1-ene

Cat. No.: B1334048
CAS No.: 313469-03-3
M. Wt: 255.4 g/mol
InChI Key: NBZBQHNWIXSPLW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

10-N-Boc-amino-dec-1-ene is an organic compound . It is commonly used in organic synthesis as an amine protecting agent . The primary targets of this compound are the amine groups present in other molecules. These amine groups play a crucial role in various biochemical reactions, and protecting them can prevent undesired reactions or influences from other chemical substances .

Mode of Action

The compound interacts with its targets (amine groups) by forming a protective layer around them. This protective layer prevents the amine groups from participating in unwanted chemical reactions during the synthesis process .

Result of Action

The primary result of this compound’s action is the successful protection of amine groups during organic synthesis. This protection allows for more precise control over the reactions taking place, potentially leading to higher yields or purer products .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is a colorless liquid that is insoluble in water but soluble in organic solvents . Therefore, the choice of solvent can significantly impact its effectiveness. Additionally, it has low toxicity but is combustible, indicating that safety precautions should be taken when handling and storing this compound .

Chemical Reactions Analysis

10-N-Boc-amino-dec-1-ene undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-dec-9-enylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO2/c1-5-6-7-8-9-10-11-12-13-16-14(17)18-15(2,3)4/h5H,1,6-13H2,2-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZBQHNWIXSPLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373521
Record name 10-N-Boc-amino-dec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313469-03-3
Record name 10-N-Boc-amino-dec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 313469-03-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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